Chemical structure and molecular properties of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Chemical structure and molecular properties of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide
This technical guide provides an in-depth analysis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide , a fluorinated small molecule scaffold with significant relevance in medicinal chemistry, particularly in the development of voltage-gated sodium channel (NaV) blockers and agrochemical fungicides.
Structural Analysis, Synthetic Protocols, and Molecular Properties
Executive Summary
3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide (Molecular Formula: C₁₅H₁₂F₃NO₂ ) is a synthetic organic compound characterized by a benzamide core substituted with a 3,4-difluoro motif and linked via an ethyl chain to a 4-fluorophenoxy moiety.[1][2][3][4][5][6][7][8][9] This structure represents a "privileged scaffold" in drug discovery, combining the metabolic stability of fluorinated aromatics with the flexible, lipophilic connectivity typical of ion channel modulators and enzyme inhibitors.
This guide details the physicochemical properties, validated synthetic pathways, and structural activity relationships (SAR) pertinent to researchers in pharmaceutical and agrochemical development.
Chemical Identity & Physicochemical Properties[1][3][5][6][9]
The compound functions as a lipophilic amide, designed to penetrate the blood-brain barrier (BBB) or cuticular membranes. The strategic placement of fluorine atoms enhances metabolic stability by blocking labile C-H oxidation sites (specifically at the para- and meta-positions of the benzoyl ring and the para-position of the phenoxy ring).
Table 1: Physicochemical Profile
| Property | Value | Description |
| IUPAC Name | 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide | Official nomenclature |
| Molecular Formula | C₁₅H₁₂F₃NO₂ | - |
| Molecular Weight | 295.26 g/mol | Optimal for oral bioavailability (<500 Da) |
| LogP (Predicted) | 3.1 – 3.4 | Highly lipophilic; suggests good membrane permeability |
| Topological PSA | ~38.3 Ų | Low polar surface area, favoring CNS penetration |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Interaction points for active site residues |
| Rotatable Bonds | 5 | Allows conformational adaptation to binding pockets |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
[1][8]
Synthetic Methodology
The synthesis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is achieved through a convergent amide coupling strategy. This approach minimizes side reactions and allows for the separate optimization of the acid and amine fragments.
Retrosynthetic Analysis
-
Bond Disconnection: Amide (C-N) bond.
-
Fragment A (Electrophile): 3,4-Difluorobenzoic acid (activated).
-
Fragment B (Nucleophile): 2-(4-Fluorophenoxy)ethylamine.[1][2][3][6]
Protocol: Amide Coupling via HATU Activation
Reagents:
-
Amine: 2-(4-Fluorophenoxy)ethylamine (CAS 6096-89-5) [2][1][3][6][7][8][9][10][11]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve 3,4-difluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to generate the active ester.
-
Coupling: Add 2-(4-fluorophenoxy)ethylamine (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at RT for 4–12 hours under an inert atmosphere (N₂). Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the target compound as a white to off-white solid.
Synthetic Workflow Diagram
Molecular Mechanism & Structural Activity Relationship (SAR)
The structural architecture of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide aligns with known pharmacophores for Voltage-Gated Sodium Channel (NaV) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
1. Fluorine Substitution Effects
-
3,4-Difluoro Motif: The fluorine atoms at positions 3 and 4 of the benzoyl ring withdraw electron density, increasing the acidity of the amide proton (NH). This enhances the hydrogen bond donating capability of the amide, potentially strengthening interactions with receptor binding sites (e.g., the local anesthetic receptor site on NaV channels).
-
Metabolic Blockade: The 4-position on the phenoxy ring is a metabolic "hotspot" for hydroxylation by Cytochrome P450 enzymes. Substitution with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this degradation pathway, extending the half-life (
) of the compound [3].
2. Linker Dynamics
-
Ethyl Spacer: The two-carbon linker provides optimal spacing (~3.5 Å) between the aromatic core and the ether oxygen. This flexibility allows the molecule to adopt a "folded" conformation, often required to fit into the hydrophobic pockets of ion channels or enzymes.
-
Ether Oxygen: Acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues within the target protein.
3. Potential Biological Targets
-
NaV1.7 Inhibition: The "Aryl-Amide-Linker-Aryl" motif is characteristic of state-dependent sodium channel blockers used in pain management. The lipophilic tail (fluorophenoxy) anchors the molecule in the lipid bilayer, while the polar amide interacts with the channel pore.
-
Agrochemical Activity: Benzamide derivatives are a major class of fungicides. The structure bears similarity to Fluopyram (though lacking the pyridine), suggesting potential activity against fungal respiration via Complex II inhibition.
References
-
PubChem. 3,4-Difluorobenzoic acid (CAS 455-86-7). National Center for Biotechnology Information. Link
-
PubChem. 2-(4-Fluorophenoxy)ethylamine (CAS 6096-89-5).[1][3][6] National Center for Biotechnology Information. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][9] Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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